![molecular formula C12H13BrO2 B2981799 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid CAS No. 1439900-31-8](/img/structure/B2981799.png)
2-[1-(3-Bromophenyl)cyclobutyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-Bromophenyl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C12H13BrO2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid consists of a cyclobutyl ring attached to a bromophenyl group and an acetic acid group . The exact structural details can be obtained through techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
One area of research focuses on the synthesis of novel heterocyclic compounds starting from bromophenyl-substituted acids. For instance, the synthesis of novel heterocyclic compounds with expected antibacterial activities from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid demonstrates the potential of bromophenyl derivatives in developing new antibacterial agents. This research involves the preparation of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, showcasing the versatility of bromophenyl compounds in synthesizing diverse heterocyclic structures with potential pharmacological applications (El-Hashash et al., 2015).
Development of Carbonic Anhydrase Inhibitors
Another study explored the synthesis and carbonic anhydrase isoenzymes I, II, IX, and XII inhibitory effects of dimethoxybromophenol derivatives incorporating cyclopropane moieties. This research indicates the potential of bromophenyl derivatives in the development of inhibitors for carbonic anhydrase, an enzyme involved in various physiological and pathological processes. The study found that these derivatives exhibit excellent inhibitory effects, highlighting their potential in designing new therapeutic agents (Boztaş et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid further exemplify the application of bromophenyl and related compounds in developing antimicrobial agents. This research demonstrates the potential of these derivatives in combating microbial infections, showcasing the broad spectrum of biological activities associated with bromophenyl derivatives (Noolvi et al., 2016).
Luminescent Properties and Catalytic Applications
Research on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) demonstrates the utility of bromophenyl derivatives in material science, particularly in the synthesis of complexes with luminescent properties and application in catalysis. These studies highlight the versatility of bromophenyl compounds in synthesizing materials with novel properties and applications in chemical synthesis (Xu et al., 2014).
Safety and Hazards
2-[1-(3-Bromophenyl)cyclobutyl]acetic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propiedades
IUPAC Name |
2-[1-(3-bromophenyl)cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-4-1-3-9(7-10)12(5-2-6-12)8-11(14)15/h1,3-4,7H,2,5-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOLDZCHFTXWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981721.png)
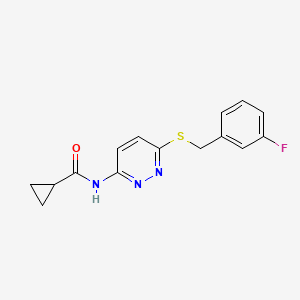
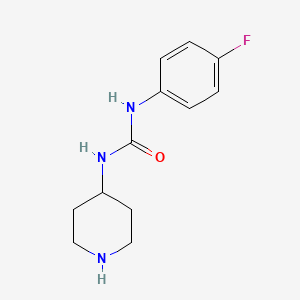
![methyl 2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2981729.png)

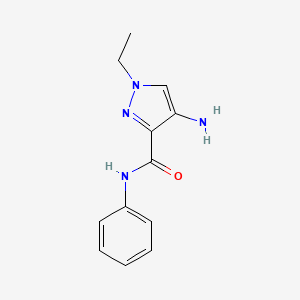


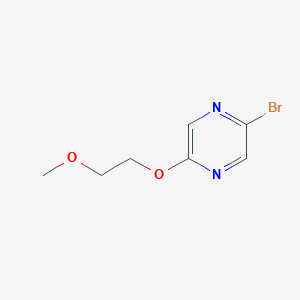
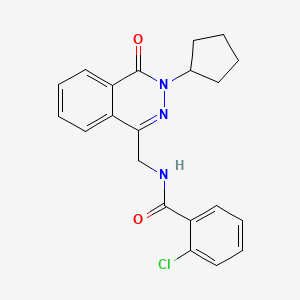
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)
